Isoterchebin
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H30O27 |
|---|---|
Molecular Weight |
954.7 g/mol |
IUPAC Name |
[(1S,8R,10S,11R,12S,13R,22S)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O27/c42-15-1-10(2-16(43)26(15)50)34(54)65-32-30-22(9-62-37(57)14-8-23(49)41(61)40(59,60)25(14)24-13(38(58)64-30)7-21(48)29(53)31(24)68-41)63-39(67-36(56)12-5-19(46)28(52)20(47)6-12)33(32)66-35(55)11-3-17(44)27(51)18(45)4-11/h1-8,22,25,30,32-33,39,42-48,50-53,59-61H,9H2/t22-,25-,30-,32+,33-,39+,41-/m1/s1 |
InChI Key |
QFJVFTCFAZSXCY-KUZSCSPXSA-N |
SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6C8C(=CC(=O)C(C8(O)O)(O7)O)C(=O)O1)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6[C@H]8C(=CC(=O)[C@](C8(O)O)(O7)O)C(=O)O1)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6C8C(=CC(=O)C(C8(O)O)(O7)O)C(=O)O1)O)O |
Origin of Product |
United States |
Natural Occurrence and Botanical Distribution
Key Plant Sources and Species Identification
Isoterchebin has been identified and isolated from several plant sources, primarily belonging to the families Cornaceae, Lythraceae, and Cytinaceae.
Cytinaceae Family: The compound was initially isolated and characterized from the flowers of Cytinus hypocistis (L.) L. by Schildknecht and colleagues mdpi.comnih.gov. Later research confirmed that Cytinus ruber (Fourr.) Fritsch also contains this compound mdpi.comnih.gov. These plants are known for their bright floral pigments, with this compound contributing to the yellow coloration in C. hypocistis mdpi.comresearchgate.net.
Cornaceae Family: this compound, or a compound with an identical structure, has been isolated from Cornus officinalis Siebold & Zucc., commonly known as Asiatic dogwood or Japanese cornelian cherry nih.govmdpi.comatamanchemicals.com. The fruit extract of C. officinalis is a recognized source of this compound, alongside other beneficial compounds atamanchemicals.com. Okuda's work identified "cornus-tannin I" from C. officinalis, which was later found to be structurally identical to this compound nih.govmdpi.com.
Lythraceae Family: The compound trapain , isolated from Trapa japonica Flerow, has also been identified as having an identical structure to this compound nih.govmdpi.com.
Other Related Tannins: While not directly this compound, related ellagitannins such as terchebin, chebulinic acid, and chebulagic acid have been isolated from Terminalia chebula , a plant known for its medicinal properties mdpi.comontosight.ai. The genera Terminalia and Punica (pomegranate) are also noted as sources of various ellagitannins, including potentially this compound ontosight.ai.
Isolation and Purification Methodologies
Conventional Extraction Techniques from Plant Matrix
The initial step in obtaining isoterchebin involves its extraction from the plant matrix. Conventional methods typically employ solvents to separate the compound from the plant material. The choice of solvent and extraction conditions is crucial for maximizing the yield and minimizing the degradation of this complex molecule.
Commonly, a mixture of an organic solvent and water is used. For instance, the fruit of Terminalia chebula, a known source of this compound, has been extracted using 70% aqueous methanol. jocpr.com This process involves stirring the powdered plant material in the solvent mixture for a specified duration, followed by filtration. jocpr.com Other solvents like acetone (B3395972) have also been utilized, particularly for the extraction of tannins from the fruit of Cornus officinalis. d-nb.info In this method, the plant material is homogenized in acetone and then filtered to obtain an aqueous solution. d-nb.info
The temperature during extraction is another critical parameter. To prevent the degradation of structurally unstable polyphenols like this compound, percolation extraction at room temperature (around 20°C) has been employed, using water as the solvent. mdpi.com For some plant materials, such as those from the Brassicaceae family, a defatting step using n-hexane may precede the primary extraction. mdpi.com While not specific to this compound, this highlights a common practice in plant extraction to remove interfering lipids.
The following table summarizes conventional extraction techniques mentioned in the literature for tannins, including those from plant sources known to contain this compound.
| Plant Source | Extraction Solvent(s) | Extraction Method | Reference |
| Terminalia chebula | 70% Aqueous Methanol | Stirring | jocpr.com |
| Cornus officinalis | Acetone | Homogenization | d-nb.info |
| Cornus officinalis Seeds | Water | Percolation at room temperature | mdpi.com |
| General Tannin Extraction | Hot Water or Petroleum Ether with Ultrasonic/Microwave Assistance | - | d-nb.info |
Advanced Chromatographic Separation and Enrichment Approaches
Following initial extraction, the resulting crude extract contains a complex mixture of compounds. Advanced chromatographic techniques are essential for the separation and enrichment of this compound. These methods exploit the different physicochemical properties of the compounds in the mixture to achieve separation.
Column Chromatography is a fundamental technique used for purification. After extraction of tannins from Cornus officinalis with acetone, the resulting extract is often subjected to column chromatography over silica (B1680970) gel to yield individual compounds. d-nb.info Similarly, after a liquid-liquid partitioning step with diethyl ether and ethyl acetate (B1210297), the ethyl acetate extract is further purified using column chromatography. d-nb.info
Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency for isolating specific compounds. A reversed-phase preparative HPLC method has been successfully developed for the simultaneous isolation of several hydrolyzable tannins, including those related to this compound, from Terminalia chebula. jocpr.com This method utilizes a C18 column and a gradient mobile phase of acetonitrile (B52724) and 0.2% formic acid in water. jocpr.com The use of an acidic mobile phase is important for tannins that possess phenolic and carboxylic groups. jocpr.com
Size-Exclusion Chromatography (SEC) is another valuable technique, particularly for separating oligomeric polyphenols from lower molecular weight compounds. springermedizin.de This method, often used in combination with adsorption chromatography, can be effective in purifying complex tannins. springermedizin.de Techniques like SEC are useful for studying the formation of soluble protein-polyphenol complexes, which can be relevant in understanding the behavior of tannins like this compound in biological systems. researchgate.net
The evolution of chromatography has led to the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for detailed metabolite profiling, which can guide the targeted isolation of compounds like this compound. nih.gov The efficiency of analytical UHPLC separations can be transferred to the semi-preparative scale for effective isolation. nih.gov
The table below provides an overview of advanced chromatographic techniques used for the separation of tannins and related compounds.
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application | Reference |
| Column Chromatography | Silica Gel | - | Purification of tannins from Cornus officinalis | d-nb.info |
| Preparative HPLC | C18 | Acetonitrile/0.2% Formic Acid in Water (gradient) | Simultaneous isolation of hydrolyzable tannins from Terminalia chebula | jocpr.com |
| Size-Exclusion Chromatography | Sephadex LH-20 | Aqueous Acetone with Urea | Separation of oligomeric polyphenols | springermedizin.de |
| UHPLC-HRMS | Sub-2 µm particles | - | Metabolite profiling to guide targeted isolation | nih.gov |
Purity Assessment in Isolated Preparations
Once this compound has been isolated, it is crucial to assess its purity. Several analytical techniques are employed to confirm the identity and determine the purity of the isolated compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. The purity of isolated phytoconstituents from Terminalia chebula was determined by HPLC, often using the same or similar chromatographic conditions as the preparative separation. jocpr.com The presence of a single, sharp peak in the chromatogram is a strong indicator of purity.
Spectroscopic Techniques are indispensable for structural elucidation and confirmation, which indirectly supports purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR spectra are used to determine the chemical structure of the isolated compound. mdpi.com The comparison of these spectra with published data for this compound confirms its identity. mdpi.com
Mass Spectrometry (MS) , often coupled with a chromatographic system (LC-MS), provides information about the molecular weight of the compound. jocpr.com Electrospray ionization mass spectrometry (ESI-MS) has been used to elucidate the structures of tannins isolated from Terminalia chebula. jocpr.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecule. nih.gov
Circular Dichroism (CD) Spectroscopy : This technique is particularly useful for determining the stereochemistry of chiral molecules like this compound, providing further evidence of its specific structure. mdpi.com
The combination of these chromatographic and spectroscopic methods provides a comprehensive assessment of the purity and structural integrity of the isolated this compound.
Structural Elucidation and Conformational Analysis
Spectroscopic Techniques in Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectroscopy have been instrumental in dissecting the structure of Isoterchebin. Studies have identified the presence of multiple galloyl groups and a dehydrohexahydroxydiphenoyl (DHHDP) group, which is characteristic of ellagitannins. ontosight.aisemanticscholar.orgmdpi.com Specific NMR data, such as the chemical shifts of vinyl protons and enolic hydroxy groups, have shown strong agreement with those of related compounds like terchebin, aiding in the assignment of the iso-HHDP moiety. mdpi.com The analysis of coupling constants in related compounds, such as the J value between H-1 and H-2 in the glucose moiety, has been crucial for confirming the beta-anomeric stereochemistry and the preferred 4C1 conformation. mdpi.com
Mass Spectrometry (MS): Mass spectrometry plays a vital role in determining the molecular weight and fragmentation patterns of this compound, providing essential data for confirming its elemental composition and identifying characteristic fragments that help in structural assignment. nih.govupatras.gr
Circular Dichroism (CD) Spectroscopy: While not explicitly detailed for this compound in all snippets, CD spectroscopy, often used in conjunction with computational methods, is a key technique for determining the absolute configuration of chiral centers in complex molecules like ellagitannins. mdpi.comnih.gov
| Spectroscopic Technique | Primary Role in this compound Elucidation | Key Information Obtained |
| 1H NMR | Identification of proton environments, connectivity, and stereochemistry | Detection of galloyl and DHHDP groups, hemiacetal protons, vinyl protons, and hydroxy groups; comparison of chemical shifts. |
| 13C NMR | Determination of carbon backbone, functional groups, and conformation | Identification of carbonyl carbons, aromatic carbons, and sugar carbons; conformation of the pyranose ring. |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns | Confirmation of molecular formula and aiding in the identification of structural fragments. |
| Circular Dichroism | Determination of absolute configuration of chiral centers | Used with computational methods to assign stereochemistry, particularly for the DHHDP group. |
Historical Structural Revisions and Definitive Confirmation
The structural elucidation of ellagitannins is often a dynamic process marked by historical revisions as analytical capabilities evolve. This compound is no exception, with its structure being refined over time. Initially, this compound was isolated and assigned a structure (designated as 65) by Schildknecht. nih.gov Subsequent research cast doubt on this initial proposal. It was later identified as being identical to cornus-tannin I based on comparable 1H NMR spectra and physical properties. semanticscholar.org Through detailed NMR experiments, it was established that this compound is composed of three galloyl groups and a DHHDP group arranged in a hemiacetal structure. semanticscholar.org Definitive confirmation involved chemical transformations, such as condensation with benzene-1,2-diamine to form a phenazine (B1670421) derivative, which was then converted to a known compound with established S-axial chirality, thereby confirming the stereochemistry of this compound's DHHDP moiety. semanticscholar.org The placement of the phenazine on the O-6 side was inferred from specific shifts observed in 13C NMR spectra. semanticscholar.org
Stereochemical Features and Isomerism
This compound possesses defined stereochemical features, primarily concerning the chiral centers within its structure, particularly within the DHHDP moiety and the glucose core.
DHHDP Group Chirality: The dehydrohexahydroxydiphenoyl (DHHDP) group in this compound has been determined to exhibit S-axial chirality. This specific configuration was established through chemical derivatization and comparison with known chiral standards. semanticscholar.org
Glucose Moiety Conformation: The glucose unit within this compound typically adopts a 4C1 chair conformation, which is the most stable conformation for pyranose rings. mdpi.com
Isomerism: As a complex molecule, this compound could theoretically exist as various isomers. However, the primary focus in its characterization has been on establishing its definitive structure and stereochemistry. The broader context of isomerism in organic chemistry includes constitutional isomers (different connectivity) and stereoisomers (same connectivity, different spatial arrangement), which encompass enantiomers and diastereomers. youtube.com While specific isomers of this compound are not detailed in the provided literature, understanding these principles is fundamental to interpreting its structural data.
| Stereochemical Feature | Assignment/Description | Significance in this compound's Structure |
| DHHDP Group Chirality | S-axial chirality | Crucial for definitive structural identification and biological activity. |
| Glucose Moiety Conformation | 4C1 conformation | Indicates the preferred spatial arrangement of the sugar ring. |
| Anomeric Stereochemistry | Beta (β) anomer (inferred from related ellagitannins) | Influences the glycosidic linkage and overall molecular conformation. |
Computational Chemistry in Structure Validation
In contemporary natural product chemistry, computational methods play an increasingly vital role in validating and refining proposed structures. For this compound and related ellagitannins, techniques such as Density Functional Theory (DFT) and molecular modeling are employed to support experimental findings.
Density Functional Theory (DFT): DFT calculations are utilized to predict spectroscopic properties, such as electronic circular dichroism (ECD) spectra. By comparing these computed spectra with experimentally obtained CD spectra, researchers can rigorously validate the proposed absolute configuration of chiral centers, thereby confirming or revising structural assignments. mdpi.comnih.govnih.gov DFT can also provide insights into molecular properties and reactivity descriptors. nih.gov
Molecular Modeling and Mechanics: Molecular modeling and mechanics are employed for conformational analysis, helping to understand the preferred three-dimensional arrangements of this compound and its constituent parts. This analysis can reveal stable conformations, potential energy landscapes, and how these conformations might influence the compound's physical and chemical properties. researchgate.netbiocrick.comupenn.edu
The integration of computational approaches with traditional spectroscopic and chemical methods provides a robust framework for the accurate and definitive structural determination of complex molecules like this compound, ensuring the reliability of research findings.
List of Compounds Mentioned:
this compound
Terchebin
Cornus-tannin I
Gallic acid
Dehydrohexahydroxydiphenoyl (DHHDP) group
Hexahydroxydiphenoyl (HHDP) group
Casuarictin
Corilagin
Geraniin
Punigluconin
Vescalagin
Castalagin
Biosynthesis and Biogenetic Pathways
Precursor Compounds and Early Stages of Ellagitannin Biosynthesis (e.g., β-Pentagalloyl Glucose)
The biosynthesis of ellagitannins initiates with simple phenolic compounds and progresses through a series of galloylated glucose esters.
Gallic Acid: This is the fundamental phenolic precursor for all hydrolyzable tannins, including gallotannins and ellagitannins. Gallic acid is biosynthesized via the shikimate pathway, with 3-dehydroshikimic acid serving as a key intermediate. nih.govnih.govresearchgate.netresearchgate.net
β-Glucogallin (1-O-galloyl-β-D-glucose): The first galloylated glucose ester is formed through the enzymatic esterification of gallic acid with glucose. This reaction is catalyzed by UDP-glucose: gallate glucosyltransferases (UGTs). β-glucogallin not only acts as a substrate for further galloylation but also serves as an acyl donor in subsequent transacylation reactions. nih.govnih.govresearchgate.netresearchgate.netnih.govoup.comjst.go.jptaylorandfrancis.comnih.govmdpi.com
Gallotannins (Simple and Complex): β-glucogallin undergoes sequential galloylation steps, catalyzed by galloyltransferases (GTs), to form digalloylglucose, trigalloylglucose, tetragalloylglucose, and ultimately, the pivotal intermediate, β-pentagalloylglucose (PGG). nih.govnih.govresearchgate.netresearchgate.netnih.govoup.comtaylorandfrancis.comresearchgate.net PGG is a central molecule in the biosynthesis of all hydrolyzable tannins. nih.govnih.gov
Table 1: Key Precursor Compounds and Early Stages in Ellagitannin Biosynthesis
| Compound Name | Role in Biosynthesis | Origin/Formation |
| Gallic Acid | Primary phenolic building block | Shikimate pathway |
| β-Glucogallin (1-O-galloyl-β-D-glucose) | Initial galloylated glucose ester; acyl donor | Esterification of gallic acid and glucose by UGTs |
| β-Pentagalloylglucose (PGG) | Pivotal intermediate; precursor to HHDP unit | Sequential galloylation of β-glucogallin by galloyltransferases |
Enzymatic Steps and Oxidative Coupling Mechanisms
The transformation of galloylated glucose esters into the characteristic structure of ellagitannins involves specific enzymatic reactions, most notably oxidative coupling.
Galloylation: A series of galloyltransferases (GTs) are responsible for the progressive esterification of glucose, adding galloyl groups to specific hydroxyl positions. This process leads to the formation of PGG, which contains five galloyl units esterified to the glucose core. nih.govresearchgate.netresearchgate.netnih.govoup.comjst.go.jpmdpi.com
Oxidative Coupling: The defining step in ellagitannin biosynthesis is the oxidative coupling of two spatially adjacent galloyl groups within PGG. This reaction results in the formation of the hexahydroxydiphenoyl (HHDP) moiety, a C-C bond linking two gallic acid residues. nih.govnih.govmdpi.comutu.fiacs.orgmdpi.commdpi.comnih.govsemanticscholar.org This process is catalyzed by laccase-like phenol (B47542) oxidases. nih.govnih.govrsc.org Research suggests that dehydrohexahydroxydiphenoyl (DHHDP) may be the initial product of this oxidative coupling, which is subsequently reduced to the HHDP ester. nih.gov The coupling is stereoselective, predominantly yielding the (S)-HHDP unit. jst.go.jpacs.orgworldscientific.comacs.org
Further Modifications: Following the formation of the HHDP unit, further galloylation or modification of the galloyl and HHDP substituents can occur, leading to the diversity seen in ellagitannins. nih.govnih.gov
Table 2: Key Enzymes and Processes in Ellagitannin Biosynthesis
| Enzyme/Process | Function | Key Substrate/Product |
| UGTs (e.g., UGT84A13) | Catalyzes initial galloylation of glucose | Gallic acid + Glucose → β-Glucogallin |
| Galloyltransferases (GTs) | Catalyze sequential galloylation of glucose esters | β-Glucogallin → Di-, Tri-, Tetra-, Pentagalloylglucose (B1669849) (PGG) |
| Laccase-like phenol oxidases | Catalyze oxidative coupling of galloyl groups | PGG → HHDP moiety |
| Oxidative Coupling | Formation of the characteristic HHDP biaryl subunit | Galloyl groups within PGG |
| Reduction (e.g., by Na₂S₂O₄) | Converts DHHDP to HHDP | DHHDP → HHDP |
Role of Specific Biosynthetic Intermediates
Several compounds play critical roles as intermediates in the pathway leading to ellagitannins.
Gallic Acid: The foundational phenolic precursor. nih.govnih.govresearchgate.netresearchgate.net
β-Glucogallin: The initial galloylated glucose ester, serving as a substrate for subsequent galloylation. nih.govnih.govresearchgate.netresearchgate.netnih.govoup.comjst.go.jptaylorandfrancis.comnih.govmdpi.com
β-Pentagalloylglucose (PGG): This molecule is directly involved in the formation of the HHDP group through oxidative coupling. nih.govnih.govresearchgate.netnih.govoup.comjst.go.jpmdpi.comresearchgate.netutu.fimdpi.comsemanticscholar.orgrsc.orgwikipedia.orggenome.jp
HHDP (Hexahydroxydiphenoyl) Group: This biaryl unit is the defining structural element of ellagitannins, arising from the oxidative coupling of galloyl moieties. nih.govnih.govmdpi.comutu.fimdpi.commdpi.comnih.govsemanticscholar.org
Tellimagrandin II: Identified as one of the earliest ellagitannin monomers formed from PGG via oxidative coupling. It acts as a precursor for further structural elaboration and oligomerization into more complex ellagitannins. nih.govjst.go.jputu.firsc.org
Casuarictin: A proposed intermediate that may arise from the further dehydrogenation of tellimagrandin II. utu.fi
DHHDP (Dehydrohexahydroxydiphenoyl) Group: Suggested as the initial product of galloyl group oxidative coupling, which is subsequently reduced to HHDP. nih.govnih.govnih.gov
Table 3: Major Biosynthetic Intermediates in Ellagitannin Formation
| Intermediate | Significance | Further Transformation |
| Gallic Acid | Foundational phenolic unit | Precursor to β-glucogallin |
| β-Glucogallin | First galloylated glucose ester | Substrate for further galloylation to PGG |
| β-Pentagalloylglucose (PGG) | Direct precursor to HHDP | Undergoes oxidative coupling to form HHDP |
| HHDP (Hexahydroxydiphenoyl) group | Characteristic biaryl subunit of ellagitannins | Forms the core structure of monomeric ellagitannins; can undergo further coupling/oxidation |
| Tellimagrandin II | Early ellagitannin monomer | Precursor for further modifications and oligomerization |
| DHHDP (Dehydrohexahydroxydiphenoyl) group | Suggested initial product of oxidative coupling | Can be reduced to HHDP |
Regulation of Biosynthetic Pathways
The regulation of hydrolyzable tannin (HT) biosynthesis, including that of ellagitannins like Isoterchebin, is a complex process influenced by a combination of genetic and environmental factors. While specific regulatory mechanisms for this compound are not extensively detailed in the available literature, general principles of plant secondary metabolism apply.
Gene Expression: The coordinated expression of genes encoding key enzymes, such as UDP-glucose: gallate glucosyltransferases (UGTs) and galloyltransferases, is critical for controlling the flux through the pathway. For instance, the expression of UGT84A13 has been identified as a key gene in the initial step of HT biosynthesis. researchgate.net
Enzymatic Activity: The activity levels of enzymes involved in galloylation and oxidative coupling directly influence the rate of ellagitannin production. The availability of substrates and cofactors, as well as the presence of activators or inhibitors, can modulate enzyme function. nih.govresearchgate.netnih.govmdpi.com
Environmental and Developmental Cues: Plant secondary metabolism is often regulated in response to developmental stages, tissue-specific requirements, and environmental stimuli such as stress, light, and pathogen attack. These factors can trigger signaling cascades that alter gene expression and enzyme activity, thereby modulating tannin production. nih.govresearchgate.net
Metabolic Feedback: While not explicitly detailed for this compound, feedback mechanisms where end-products or downstream metabolites inhibit earlier steps in the pathway are common in metabolic regulation.
Research continues to elucidate the intricate molecular mechanisms and genetic regulation underlying HT biosynthesis, aiming to identify specific genes and understand their transcriptional control to potentially engineer enhanced production systems. researchgate.net
Compound List:
this compound
Ellagitannins
Gallotannins
Gallic Acid
3-dehydroshikimic acid
β-Glucogallin (1-O-galloyl-β-D-glucose)
β-Pentagalloylglucose (PGG) / 1,2,3,4,6-penta-O-galloyl-β-D-glucose
Digalloylglucose
Trigalloylglucose
Tetragalloylglucose
HHDP (Hexahydroxydiphenoyl) group
DHHDP (Dehydrohexahydroxydiphenoyl) group
Tellimagrandin II
Casuarictin
Uridine diphosphate (B83284) glucose (UDP-glucose)
Ellagic acid
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Isoterchebin and Analogues
The total synthesis of ellagitannins is a formidable challenge for synthetic organic chemists due to their complex structures, which include multiple stereocenters, a glucose core, and the characteristic hexahydroxydiphenoyl (HHDP) group. benthamdirect.comeurekaselect.comnih.gov General strategies for the total synthesis of ellagitannins typically involve several key steps:
Formation of the HHDP-bridge: This is a critical step that creates the defining structural motif of ellagitannins.
Preparation of dehydrodigalloyl ether: This intermediate is often a precursor to the HHDP group.
Control of anomeric isomers: Selective formation of the desired stereochemistry at the anomeric center of the glucose core is crucial.
Use of protecting groups: A complex strategy of protecting and deprotecting hydroxyl groups is necessary to achieve regioselective reactions. benthamdirect.comeurekaselect.com
While these general principles have been successfully applied to the total synthesis of some ellagitannins, a specific and complete total synthesis of this compound has not been reported. ingentaconnect.comworldscientific.com The intricate arrangement of its multiple galloyl and HHDP moieties presents a significant synthetic hurdle.
Semisynthesis and Structural Modification Pathways
Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a common strategy for producing analogs of complex natural products. However, there is no specific information available in the scientific literature regarding the semisynthesis of this compound or the pathways for its structural modification. The biosynthesis of hydrolysable tannins begins with the formation of an ester bond between gallic acid and glucose to produce β-glucogallin, which is then converted to pentagalloylglucose (B1669849) and further transformed into gallotannins or ellagitannins. researchgate.netnih.govresearchgate.netutu.fi This biosynthetic pathway could theoretically provide precursors for semisynthetic approaches, but such work on this compound has not been published.
Strategies for Stereoselective Synthesis
The stereoselective synthesis of hydrolysable tannins is a key aspect of their total synthesis, given the numerous chiral centers. The control of stereochemistry is particularly important in establishing the correct configuration of the glucose core and the atropisomerism of the HHDP group. benthamdirect.comeurekaselect.com While general methods for stereoselective synthesis are well-established in organic chemistry, their specific application to construct the unique three-dimensional architecture of this compound remains an underexplored area of research.
Functionalization for Research Probes
Chemical probes are valuable tools for studying the biological activities of natural products. The functionalization of a molecule like this compound to create a research probe would typically involve the introduction of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to allow for visualization and identification of its cellular targets.
Research on ellagitannins has explored their metabolic fate and health implications, noting that they are metabolized by gut microbiota into urolithins. nih.govnih.gov This metabolic conversion is a key area of study, but the literature does not describe the specific chemical functionalization of this compound to generate probes for biological research. mdpi.com The development of such probes would be a valuable step towards elucidating the mechanisms of action of this complex natural product.
Advanced Analytical Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for the separation and quantification of isoterchebin from complex plant extracts. mdpi.com These methods typically employ reversed-phase columns, such as C18, and gradient elution systems. researchgate.net
A common mobile phase composition involves a mixture of an aqueous solvent (often containing an acid like formic acid or acetic acid to improve peak shape and resolution) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov Detection is frequently carried out using a Diode Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths. The characteristic UV absorption maxima for the gallagyl chromophore, typically around 218, 260, and 379 nm, are used for identification and quantification. nih.gov
UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov This is particularly advantageous when analyzing complex mixtures containing numerous ellagitannins and other polyphenols. nih.govives-openscience.eu
Table 1: HPLC and UPLC Methods for this compound Analysis
| Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| HPLC | Reversed-phase C18 | Methanol-water with 2% acetic acid (38:62) | UV at 254 nm | researchgate.net |
| UPLC-QqQ-MS/MS | Not specified | Not specified | MS/MS | nih.gov |
| HPLC-DAD/MS/MS/ESI+ | Not specified | Gradient: 95% A (water with 0.5% C) to 72% A over 15 min, then to 32% A over 16-55 min | DAD at 254 nm | nih.gov |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and sensitive quantification of this compound. wikipedia.org Electrospray ionization (ESI) is a commonly used ionization technique, often operated in the negative ion mode, which is well-suited for phenolic compounds like this compound. nih.govmdpi.com
High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (QTOF) instrument, provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound. semanticscholar.orgjmbfs.org For instance, the molecular formula of this compound has been reported as C41H30O27. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. mdpi.com By inducing fragmentation of the precursor ion and analyzing the resulting product ions, specific structural features of this compound can be confirmed. semanticscholar.org This technique is highly selective and sensitive, making it ideal for quantifying this compound in complex biological and food matrices. nih.govnih.gov Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique that offers excellent sensitivity and specificity for quantification. bund.de
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Information | Reference |
|---|---|---|---|---|
| LC-QTOF-MS | Negative ESI | 954.0963 [M-H]⁻ | Accurate mass for molecular formula C41H30O27 | nih.gov |
| HPLC-ESI-MS/MS | Negative ESI | 953 [M-H]⁻ | Identification in Cornus officinalis | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. sci-hub.senih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity and stereochemistry of the molecule. researchgate.netsu.se
1H NMR provides information about the number and environment of protons in the molecule, while 13C NMR reveals the carbon skeleton. mdpi.comconductscience.com The chemical shifts and coupling constants observed in these spectra are critical for assigning the structure. acs.org
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by multiple bonds (HMBC). nih.govconductscience.com These experiments are essential for piecing together the complex structure of this compound, including the positions of the galloyl and dehydrohexahydroxydiphenoyl (DHHDP) groups on the glucose core. mdpi.com The structural determination of this compound has been refined over time through detailed NMR studies. mdpi.com
Table 3: Key NMR Data for this compound (Illustrative)
| NMR Experiment | Purpose | Typical Information Obtained |
|---|---|---|
| 1H NMR | Proton environment and count | Chemical shifts (δ) and coupling constants (J) for protons on the glucose core and aromatic rings. |
| 13C NMR | Carbon skeleton | Chemical shifts (δ) for all carbon atoms, including carbonyls and aromatic carbons. |
| COSY | 1H-1H correlations | Identifies neighboring protons within the same spin system (e.g., within the glucose unit). |
| HSQC | 1H-13C one-bond correlations | Links protons directly to the carbons they are attached to. |
| HMBC | 1H-13C long-range correlations | Establishes connectivity across multiple bonds, crucial for placing the acyl groups on the glucose core. |
Spectrophotometric and Colorimetric Methods for Total Phenolic Content
Spectrophotometric and colorimetric methods are often used for the rapid estimation of the total phenolic content in a sample, rather than for the specific quantification of this compound. researchgate.netcabidigitallibrary.org These methods are based on the reaction of phenolic compounds with a reagent to produce a colored product, the absorbance of which is then measured. mdpi.com
The Folin-Ciocalteu method is a widely used colorimetric assay for total phenolics. researchgate.netrasayanjournal.co.in It involves the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. researchgate.net The intensity of the blue color, measured spectrophotometrically (typically around 760-765 nm), is proportional to the total amount of phenolic compounds present. jmbfs.orgcabidigitallibrary.org The results are usually expressed as gallic acid equivalents (GAE). jmbfs.org It is important to note that this method is not specific to this compound and can react with other reducing substances present in the extract. mdpi.com
Another simpler spectrophotometric method involves measuring the UV absorbance at 280 nm, which is a characteristic wavelength for phenolic compounds due to the presence of the aromatic ring. mdpi.com However, this method is also non-specific and provides a general indication of the total phenolic content.
Chromatographic-Spectroscopic Coupling Techniques
The most powerful approaches for the analysis of this compound involve the coupling of chromatographic separation techniques with spectroscopic detection methods. nih.goviaea.org These hyphenated techniques provide both separation of complex mixtures and detailed structural information on the individual components.
LC-MS is a cornerstone technique in the analysis of natural products like this compound. wikipedia.orgresearchgate.net The coupling of HPLC or UPLC with mass spectrometry (LC-MS, LC-MS/MS) allows for the separation of this compound from other compounds in an extract, followed by its highly sensitive and specific detection and identification based on its mass-to-charge ratio and fragmentation pattern. plos.orgnih.gov LC-DAD-MS, which combines diode array detection with mass spectrometry, provides both UV-Vis spectral data and mass data for each separated peak, further aiding in identification. semanticscholar.org
LC-NMR, the coupling of liquid chromatography with NMR spectroscopy, is a more advanced technique that allows for the direct acquisition of NMR data on separated compounds. While less common due to sensitivity and technical challenges, it can provide unambiguous structural elucidation of components within a mixture without the need for prior isolation.
Mechanistic Investigations of Biological Activities Non Clinical Models
Enzyme Modulation and Inhibition Studies
Isoterchebin's interaction with a range of enzymes has been a key area of research, with studies demonstrating its inhibitory effects on several key proteins implicated in various physiological and pathological processes.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Mechanisms
This compound has been identified as a significant inhibitor of cholinesterases (ChEs), which are crucial enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Research has shown that this compound exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netscience.govscience.gov
Kinetic studies have revealed that this compound acts as a mixed-type inhibitor of AChE. researchgate.net This indicates that it does not solely compete with the substrate for the active site but also binds to a secondary, allosteric site on the enzyme. researchgate.net This dual interaction at both the catalytic active sites and the peripheral anionic sites of the cholinesterases is a key feature of its inhibitory mechanism. researchgate.netscience.gov The IC50 value for this compound's inhibition of AChE has been reported to be 47.55 ± 0.54 µM. researchgate.net
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Mixed | 47.55 ± 0.54 |
| Butyrylcholinesterase (BChE) | Data Not Available | Data Not Available |
Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition
BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. nih.govwikipedia.orgfrontiersin.org this compound has demonstrated inhibitory activity against BACE1. researchgate.netscience.gov Similar to its action on cholinesterases, kinetic and docking studies suggest that this compound interacts with both the catalytic active site and the peripheral anionic site of BACE1. researchgate.netscience.gov This interaction hinders the enzyme's ability to cleave the amyloid precursor protein (APP), thereby reducing the production of Aβ. nih.govwikipedia.org
Elastase Inhibition
This compound has been shown to be an effective inhibitor of elastase, an enzyme that breaks down elastin. researchgate.netnih.gov This inhibitory activity is considered significant in the context of skin health, as elastase is one of the key enzymes involved in the degradation of the extracellular matrix, which can contribute to the signs of aging. researchgate.netnih.gov
Tyrosinase Inhibition
Research indicates that this compound possesses inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govjrespharm.com The inhibition of tyrosinase is a target for agents aimed at modulating skin pigmentation. mdpi.comnih.govmdpi.com Studies on extracts containing this compound have shown a concentration-dependent inhibition of tyrosinase. researchgate.netjrespharm.com
Other Enzyme Targets (e.g., Alpha-Glucosidase, Cyclooxygenases)
This compound's enzymatic interactions extend to other important targets. It has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. researchgate.netjrespharm.comscielo.brwikipedia.org This suggests a potential role in modulating postprandial glucose levels. scielo.br
Furthermore, this compound has been implicated in the inhibition of cyclooxygenases (COX), enzymes that play a crucial role in the inflammatory pathway by producing prostaglandins. jrespharm.comgoogle.com Specifically, extracts containing this compound have shown inhibitory effects on both COX-1 and COX-2 enzymes. jrespharm.com
| Enzyme | Observed Effect |
|---|---|
| α-Glucosidase | Inhibition |
| Cyclooxygenase-1 (COX-1) | Inhibition |
| Cyclooxygenase-2 (COX-2) | Inhibition |
Antioxidant and Redox Homeostasis Regulation
This compound exhibits significant antioxidant properties, which are crucial for maintaining redox homeostasis within biological systems. mdpi.commdpi.comacs.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of pathological conditions. acs.orgsemanticscholar.org
This compound, as a polyphenolic compound, can directly scavenge free radicals. nih.gov Additionally, it has been shown to exhibit concentration-dependent inhibition of peroxynitrite-mediated protein tyrosine nitration, a marker of oxidative damage. researchgate.netscience.gov This antioxidant capacity helps to protect cells and tissues from oxidative damage, thereby contributing to the maintenance of cellular health. semanticscholar.orgnih.gov
Cellular and Molecular Effects (Non-Human Cells)
In Vitro Cytotoxicity and Apoptosis Induction in Non-Human Cell Lines
Currently, publicly available scientific literature from the conducted research does not provide specific studies focusing on the in vitro cytotoxicity and apoptosis-inducing effects of isolated this compound on non-human cell lines. Research on the cytotoxic properties of extracts containing this compound has been reported, but these studies predominantly utilize human cancer cell lines to evaluate efficacy. nih.govbrieflands.comugm.ac.id For instance, the Vero cell line, derived from the kidney of an African green monkey, is often used as a normal (non-cancerous) control cell line in cytotoxicity studies to assess selectivity, but detailed investigations into this compound's specific effects on these cells are not available. brieflands.com Similarly, while the nematode Caenorhabditis elegans is used as a model organism to study the effects of natural compounds on processes like oxidative stress, specific data on its response to this compound is not detailed in the available research. acs.org
Interactions with Cellular Macromolecules (e.g., Proteins, Enzymes)
This compound has been identified as an active inhibitor of several key enzymes, suggesting specific interactions with these protein macromolecules. Research has particularly focused on its role in inhibiting enzymes linked to neurodegenerative conditions.
Studies have demonstrated that this compound, isolated from the fruits of Cornus officinalis, is a significant inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. nih.govresearchgate.net The same research identified this compound as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme involved in the production of amyloid-β peptides. researchgate.net Kinetic and molecular docking studies suggest that this compound interacts with both the catalytic active sites and peripheral anionic sites of these enzymes. researchgate.net The inhibitory potency of this compound against these enzymes has been quantified, as shown in the table below.
Table 1: In Vitro Enzyme Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) | Inhibition Mode | Source |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 52.82 ± 3.9 | Not Specified | researchgate.net |
| Butyrylcholinesterase (BChE) | > 100 | Not Specified | researchgate.net |
IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. wikipedia.org
Furthermore, this compound has been shown to engage in other significant interactions with macromolecules. It exhibits a concentration-dependent inhibition of peroxynitrite-mediated protein tyrosine nitration. researchgate.net This action prevents the modification of tyrosine residues on proteins by peroxynitrite, a reactive nitrogen species, thereby protecting proteins from nitrative damage.
Modulation of Gene Expression and Chromatin Organization
Based on available scientific literature, there are no specific research findings detailing the effects of this compound on the modulation of gene expression or the organization of chromatin. While the regulation of gene expression is a fundamental cellular process that can be influenced by various small molecules, and the three-dimensional organization of chromatin is crucial for this regulation, studies directly linking this compound to these mechanisms have not been identified in the conducted searches. carrerasresearch.orgnih.govnih.gov
Structure Activity Relationship Sar Studies
Impact of Stereoisomerism on Bioactivity Profiles
Stereochemistry can significantly influence the biological activity of natural products, including ellagitannins. While specific studies detailing the SAR of Isoterchebin's stereoisomers are not extensively documented in the provided literature, the broader class of tannins demonstrates this principle. Marked differences in inhibitory activities have been observed among tannins, which depend on their structure, including the stereoisomerism within the monomers of condensed tannins researchgate.netjst.go.jpresearchgate.net. For example, studies on geraniin, another ellagitannin, have identified different stereoisomers (R,R), (S,S), and (S,R) that contribute to its phenolic profile and biological activity utupub.fi. This suggests that the specific spatial arrangement of hydroxyl groups and ester linkages in this compound's stereoisomers could lead to variations in their binding affinity to target molecules and, consequently, their bioactivity profiles.
Comparative Analysis with Analogues and Related Ellagitannins
This compound is frequently studied alongside other ellagitannins such as pedunculagin, punicalagin, punicalin, geraniin, and tellimagrandins jmbfs.orgmdpi.comresearchgate.netnih.govresearchgate.netjst.go.jpresearchgate.net. Comparative studies have revealed that hydrolyzable tannins, including this compound, often exhibit higher inhibitory effects on lipid peroxidation compared to condensed tannins researchgate.netjst.go.jpresearchgate.net.
For instance, this compound, along with pedunculagin, demonstrated almost complete inhibition of lipid peroxidation in liver mitochondria and microsomes at a dose of 5 μg/mL researchgate.netjst.go.jp. In the context of cholinesterase inhibition, this compound has been identified as a significant inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), alongside other ellagitannins like tellimagrandin II science.govscience.gov. While tellimagrandin II showed superior inhibitory activity towards cholinesterases, and 1,2,3,6-tetra-O-galloyl-β-D-glucose was identified as the leading BACE1 inhibitor, this compound also displayed notable activity in these assays science.govscience.gov. These comparisons underscore that while this compound possesses significant bioactivity, subtle structural variations among ellagitannins can lead to differential potencies against specific biological targets.
Future Research Directions and Methodological Advances
Exploration of Undiscovered Natural Sources and Structural Diversity
Currently, Isoterchebin is known to occur in a limited number of plant species, including Cornus officinalis (Japanese cornel) and Cytinus hypocistis. A crucial avenue for future research is the systematic screening of a wider range of plant species for the presence of this compound. This exploration could uncover previously unknown natural sources, providing a more comprehensive picture of its distribution in the plant kingdom.
Furthermore, the structural diversity of this compound and its analogues is an area ripe for investigation. As an ellagitannin, this compound is part of a large and structurally diverse class of plant polyphenols. Research should focus on identifying and characterizing naturally occurring analogues of this compound, which may possess unique chemical properties and biological activities.
Development of Advanced Synthetic Routes for Complex Analogues
The chemical synthesis of complex ellagitannins like this compound presents a significant challenge due to their intricate structures and multiple chiral centers. To date, no specific synthetic route for this compound has been published. Future research in this area should focus on the development of advanced synthetic methodologies to construct the core structure of this compound and its complex analogues. Such synthetic routes would not only confirm the structure of the natural product but also provide access to larger quantities for in-depth biological evaluation and the creation of novel analogues with potentially enhanced or modified activities. General strategies in ellagitannin synthesis could serve as a foundation for designing a synthetic pathway to this compound nih.govrsc.orgrsc.org.
Refinement of Analytical Techniques for Trace Analysis and Metabolomics
The accurate and sensitive detection of this compound in complex biological matrices is essential for both natural product discovery and mechanistic studies. Future research should aim to refine analytical techniques for the trace analysis of this compound. This includes the development of highly selective and sensitive methods using techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS).
Metabolomics, the comprehensive analysis of metabolites in a biological system, offers a powerful tool to study the biosynthesis and metabolism of this compound within its natural sources. A metabolomics study of Cornus officinalis, a known source of this compound, has been conducted, providing a foundation for more targeted investigations nih.govresearchgate.net. Future metabolomic studies could focus on identifying the biosynthetic precursors and metabolic products of this compound, offering insights into its physiological role in plants nih.govresearchgate.net.
In-depth Mechanistic Dissection of Biological Actions in Relevant Non-Clinical Models
Preliminary studies have indicated that this compound exhibits biological activity, notably as a cholinesterase inhibitor. Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine and are used in the management of conditions such as Alzheimer's disease nih.govmdpi.comyoutube.comnih.gov. Future research should move beyond initial screening to conduct in-depth mechanistic studies of this compound's biological actions in relevant non-clinical models. This would involve detailed enzyme kinetics, cellular assays, and animal models to elucidate the precise molecular targets and signaling pathways modulated by this compound. Understanding the mechanism of action is critical for evaluating its therapeutic potential.
Integration of Omics Technologies for Systems-Level Understanding
A systems-level understanding of this compound requires the integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics nih.govfrontiersin.orgmdpi.comyoutube.comumbc.edu. A multi-omics-based characterization of Cornus officinalis has provided a framework for such an approach nih.govresearchgate.net. Future studies could leverage these technologies to:
Identify the genes and enzymes involved in the biosynthesis of this compound.
Uncover the regulatory networks that control its production in plants.
Determine the global cellular response to this compound treatment in non-clinical models.
By integrating data from these different levels of biological organization, a more holistic and predictive model of this compound's function can be developed.
Theoretical Applications in Materials Science or Biotechnology (Non-Biomedical)
The unique chemical structure of tannins, including this compound, suggests potential applications in materials science and biotechnology. The multiple hydroxyl groups present in its structure could allow for the formation of cross-linked polymer networks youtube.comyoutube.comyoutube.comyoutube.com. Theoretical and experimental studies could explore the use of this compound as a bio-based building block for the development of novel polymers with specific properties, such as biodegradability or antioxidant capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
